L-4,4'-Biphenylalanine is a non-standard amino acid characterized by the presence of a biphenyl group attached to the alpha carbon of the alanine structure. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in drug design, materials science, and biochemistry. The molecular formula for L-4,4'-Biphenylalanine is CHNO, and it has a molar mass of 463.52 g/mol .
L-4,4'-Biphenylalanine can be synthesized through various chemical methods, often involving modifications of existing amino acids or through the use of advanced organic synthesis techniques. The compound is not commonly found in nature and typically requires synthetic pathways for its production.
L-4,4'-Biphenylalanine belongs to the class of amino acids but is classified as a non-proteinogenic amino acid due to its unusual structure. It is categorized under aromatic amino acids due to the presence of the biphenyl moiety, which contributes to its unique properties and functionalities.
The synthesis of L-4,4'-Biphenylalanine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds .
The compound exhibits specific spectral characteristics that can be analyzed using various spectroscopic techniques:
L-4,4'-Biphenylalanine can participate in various chemical reactions typical for amino acids:
The reactivity of L-4,4'-Biphenylalanine is influenced by its aromatic structure, which can stabilize certain reaction intermediates and facilitate unique reaction pathways compared to standard amino acids.
The mechanism by which L-4,4'-Biphenylalanine exerts its effects in biological systems or materials science applications often involves:
Studies suggest that modifications involving L-4,4'-Biphenylalanine can lead to enhanced biological activity or improved material properties compared to their natural counterparts .
These properties make L-4,4'-Biphenylalanine suitable for various applications in peptide synthesis and materials science .
L-4,4'-Biphenylalanine has several scientific uses:
L-4,4'-Biphenylalanine (bipA) serves as a critical molecular safeguard in genomically recoded organisms (GROs), which are engineered with an altered genetic code to prevent unintended environmental proliferation. In pioneering work, E. coli GRO C321.ΔA was redesigned to reassign the UAG stop codon exclusively for bipA incorporation. This organism exhibits stringent dependence on bipA for survival, as its omission triggers catastrophic failure in essential cellular processes. Key advancements include:
Table 1: Biocontainment Efficiency of bipA-Dependent GROs
| Strain | Escape Frequency (CFU) | Observation Period |
|---|---|---|
| Single-enzyme auxotroph | 10⁻⁶–10⁻⁸ | 7 days |
| Double-enzyme auxotroph | 10⁻¹⁰ | 14 days |
| Triple-enzyme auxotroph | <2.2 × 10⁻¹² | 14 days |
bipA's structural uniqueness—featuring a rigid biphenyl group and hydrophobic side chain—enables its use in synthetic auxotrophy systems where traditional metabolic supplements fail. Unlike natural amino acids, bipA is absent in natural environments and cannot be scavenged from decaying biomass, making it ideal for containment. Key applications include:
Traditional auxotrophies for natural metabolites (e.g., amino acids, vitamins) remain vulnerable to environmental cross-feeding. bipA-dependent systems overcome this limitation due to bipA's synthetic origin and metabolic inertness [2] [9].
Computational protein redesign is pivotal for engineering bipA-dependent enzymes. Rosetta-based modeling was employed to redesign core residues of essential enzymes, embedding bipA at sites where its biphenyl group mediates hydrophobic packing indispensable for folding and activity. Critical outcomes include:
Table 2: Computationally Redesigned bipA-Dependent Enzymes
| Enzyme | Organism | bipA Position | Key Compensatory Mutations | Function |
|---|---|---|---|---|
| TyrS | E. coli | 37 | V307A, L309V | tRNA charging |
| Adk | E. coli | 98 | F103W, V16L | ATP transfer |
| MetG | E. coli | 26 | L30F, G27D | Methionine activation |
X-ray crystallography (PDB: 4OUD) confirmed atomic-level agreement between computational models and experimental structures, with bipA burial depths >8 Å preventing solvent-mediated substitution [2]. Mass spectrometry validated site-specific incorporation, showing <0.1% mischarging by natural amino acids [2].
bipA-dependent GROs inherently resist HGT through two synergistic mechanisms:
Additionally, GROs reverted to UAG stop codon function lose fitness due to disrupted expression of recoded essential genes, creating evolutionary pressure against HGT-acquired alleles [9].
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